Cas no 15568-57-7 (Acetamide,N-[2-(acetyloxy)ethyl]-N-ethyl-)
![Acetamide,N-[2-(acetyloxy)ethyl]-N-ethyl- structure](https://www.kuujia.com/scimg/cas/15568-57-7x500.png)
15568-57-7 structure
Product name:Acetamide,N-[2-(acetyloxy)ethyl]-N-ethyl-
Acetamide,N-[2-(acetyloxy)ethyl]-N-ethyl- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-[2-(acetyloxy)ethyl]-N-ethyl-
- 2-[acetyl(ethyl)amino]ethyl acetate
- 1-Acetoxy-2-(aethyl-acetyl-amino)-aethan
- 1-acetoxy-2-(ethyl-acetyl-amino)-ethane
- 2-(N-Acetyl-N-ethyl-amino)-ethyl-acetat
- Acetamide, N-(2-(acetyloxy)ethyl)-N-ethyl-
- Acetamide, N-(2-acetoxyethyl)-N-ethyl-
- ACETIC ACID, (2-(N-ETHYLACETAMIDO)ETHYL) ESTER
- Acetic acid, [2-(N-ethylacetamido)ethyl] ester
- AI3-06273
- BRN 1772034
- N-(2-Acetoxyethyl)-N-ethylacetamide
- 5W3D3ZA0RK
- UNII-5W3D3ZA0RK
- NSC67916
- SCHEMBL11929073
- 2-(N-Ethylacetamido)ethyl acetate
- Acetamide, acetate (ester)
- NSC-67916
- NSC 67916
- N-(2-(ACETYLOXY)ETHYL)-N-ETHYLACETAMIDE
- 15568-57-7
- DTXSID50165951
- 2-(Ethylamino)ethanol, N,O-diacetyl
- Acetamide, N-ethyl-N-(2-hydroxyethyl)-, acetate (ester)
- GIBNFOXKSVQBOP-UHFFFAOYSA-N
- ACETAMIDE, N-ETHYL-N-(2-HYDROXYETHYL)-, ACETATE
- N-[(2-Acetoxyethyl)-N-ethyl]acetamide
- Acetamide, N-[(2-acetoxyethyl)-N-ethyl]-
- N(2-Acetoxyethyl)-N-ethylacetamide
- 4-04-00-01537 (Beilstein Handbook Reference)
- Acetamide, N-[2-(acetyloxy)ethyl]-N-ethyl-
-
- Inchi: InChI=1S/C8H15NO3/c1-4-9(7(2)10)5-6-12-8(3)11/h4-6H2,1-3H3
- InChI Key: GIBNFOXKSVQBOP-UHFFFAOYSA-N
- SMILES: C(OCCN(CC)C(=O)C)(=O)C
Computed Properties
- Exact Mass: 173.10525
- Monoisotopic Mass: 173.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 46.6Ų
Experimental Properties
- Density: 1.1599 (rough estimate)
- Boiling Point: 303.86°C (rough estimate)
- Refractive Index: 1.4590 (estimate)
- PSA: 46.61
- LogP: 0.41790
Acetamide,N-[2-(acetyloxy)ethyl]-N-ethyl- Related Literature
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
15568-57-7 (Acetamide,N-[2-(acetyloxy)ethyl]-N-ethyl-) Related Products
- 872092-00-7(Benzoic acid, 3-(1-azetidinylsulfonyl)-)
- 1226435-17-1(N-[(4-chlorophenyl)methyl]-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide)
- 2060029-52-7(1-(2-fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one)
- 832674-45-0(<br>4-[2-(2,3-Dibromo-6-ethoxy-4-formyl-phenoxy)-acetylamino]-benzoic acid ethy l ester)
- 946268-55-9(1-cyclohexyl-3-(5-{2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea)
- 1251614-58-0(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylsulfanyl}-N-(2,4-dimethylphenyl)acetamide)
- 2060021-71-6(4-bromo-1-ethyl-5-{6-oxabicyclo3.1.0hexan-1-yl}-1H-pyrazole)
- 885950-11-8(6-(4-formylphenyl)pyridine-3-carbaldehyde)
- 851304-82-0((5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one)
- 2034466-23-2(6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine)
Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk

Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk

BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent
